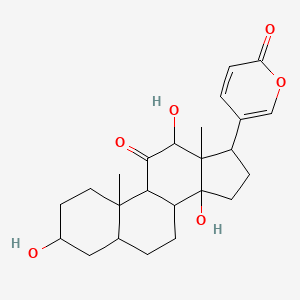

Pseudobufarenogin

Description

Historical Trajectory of Pseudobufarenogin (B1662899) Discovery and Initial Characterization

This compound, also designated as ψ-bufarenogin, is a member of the bufadienolide family. Its isolation and characterization have been documented in studies focused on identifying the bioactive components of traditional remedies and natural secretions. In 2014, researchers identified this compound as one of six bufadienolides isolated and purified from Cinobufacino injection, a preparation derived from the water extraction of the skin of the toad Bufo bufo gargarizans.

A significant characterization was detailed in a 2016 study that isolated nine major bufadienolides, including this compound, from the parotoid gland secretions of the endemic Cuban toad, Peltophryne fustiger. phytopurify.com In this research, the compound was isolated using preparative reversed-phase high-performance liquid chromatography (HPLC). phytopurify.com Its complex steroidal structure was subsequently elucidated and confirmed through advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. phytopurify.com These foundational studies were crucial in providing pure this compound for subsequent biological evaluation and establishing its identity within the vast library of natural bufadienolides.

| Property | Value |

|---|---|

| Synonym | ψ-Bufarenogin |

| CAS Number | 17008-69-4 |

| Molecular Formula | C24H32O6 |

| Molecular Weight | 416.514 g/mol |

| Compound Type | Steroid (Bufadienolide) |

Current Research Significance and Untapped Potential of this compound as a Bioactive Compound

The current research significance of this compound is centered on its potential as a novel anti-tumor agent, particularly for hepatocellular carcinoma (HCC), a cancer type known for its resistance to conventional chemotherapeutic agents. phytopurify.comnih.gov Studies have demonstrated that this compound exhibits a potent therapeutic effect in xenograft models of human hepatoma. nih.gov

Its anti-cancer activity stems from a multi-targeted mechanism of action. A key finding is its ability to inhibit receptor tyrosine kinase (RTK)-mediated signaling. phytopurify.com Research has shown that this compound impairs the auto-phosphorylation and activation of the epidermal growth factor receptor (EGFR) and the hepatocyte growth factor receptor (c-Met). phytopurify.com This action effectively suppresses their primary downstream signaling cascades, including the Raf/MEK/ERK and PI3-K/Akt pathways, which are crucial for cancer cell proliferation and survival. phytopurify.comnih.gov

Further detailed investigations into its effects on HCC cells have revealed that this compound:

Suppresses cell proliferation by impeding the progression of the cell cycle. nih.gov

Induces apoptosis (programmed cell death) by downregulating the expression of Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein. nih.gov

Reduces the population of hepatoma stem cells , which are believed to drive tumor growth and recurrence, through the depression of the transcription factor Sox2. phytopurify.comnih.gov

Exhibits synergistic effects when used in combination with conventional chemotherapeutics. phytopurify.com

In addition to its anti-cancer properties, this compound also functions as an inhibitor of the human kidney Na+/K+-ATPase. phytopurify.com However, its potency in this regard is significantly lower than that of other bufadienolides like arenobufagin (B1667589) and bufalin (B1668032). phytopurify.com This differential activity is noteworthy, as it may suggest a wider therapeutic window and potentially fewer cardiotonic side effects compared to its more potent counterparts.

| Compound | IC50 (nM) |

|---|---|

| This compound | 3020 |

| Arenobufagin | 28.3 |

| Bufalin | 28.7 |

The untapped potential of this compound is considerable. Its unique mechanism of targeting RTKs in liver cancer suggests it could be a valuable lead compound for the development of new anti-HCC drugs, especially for tumors resistant to existing therapies. phytopurify.com The finding that it facilitates apoptosis via Mcl-1 reduction opens the door for its potential application in individualized medicine for HCC patients whose tumors exhibit high levels of Mcl-1. nih.gov Further research is warranted to fully explore its therapeutic capabilities, optimize its structure for enhanced efficacy and selectivity, and investigate its potential against other types of cancer.

| Biological Effect | Mechanism of Action |

|---|---|

| Suppression of Cell Proliferation | Inhibition of EGFR and c-Met, leading to suppression of Raf/MEK/ERK and PI3-K/Akt pathways; impedes cell cycle progression. phytopurify.comnih.gov |

| Induction of Apoptosis | Downregulation of Mcl-1 expression. nih.gov |

| Reduction of Cancer Stem Cells | Depression of Sox2 expression. phytopurify.com |

| Synergy with Chemotherapy | Exhibits synergistic therapeutic effects with conventional agents. phytopurify.com |

Propriétés

IUPAC Name |

5-(3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19,21,25,28-29H,4-5,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGONHOGEFLVPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)C(C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Isolation Methodologies in Academic Research

Natural Habitat and Source Organisms of Pseudobufarenogin (B1662899) (e.g., Bufo bufo gargarizans and other Bufo species)

This compound is a bufadienolide, a type of cardiotonic steroid, found in the secretions of certain toad species. The primary source organism frequently cited in research is Bufo bufo gargarizans, commonly known as the Asiatic toad or Huachansu in Chinese. researchgate.netnih.gov This species is distributed across various provinces in China, as well as in Taiwan, North Korea, South Korea, and Japan. amphibiaweb.orgnih.gov Bufo bufo gargarizans is typically found in mountainous or hilly areas, with habitats ranging from sea level up to 2,700 meters. amphibiaweb.org They can also inhabit settlements and cities, though this can lead to mortality on roads. amphibiaweb.org

Beyond Bufo bufo gargarizans, other Bufo species have been investigated for their bufadienolide content, including Bufo melanostictus, Bufo andrewsi, and Bufo raddei. nih.gov While these species also produce bufadienolides, the specific composition and content of these compounds, including this compound, can vary between species and even among individuals depending on factors such as origin. nih.govresearchgate.net For instance, studies comparing the toad venom (TV) from different Bufo species have shown significant variations in the content of main bufadienolides. nih.govresearchgate.net

Advanced Extraction and Fractionation Techniques for Laboratory-Scale Purification

The isolation of this compound from biological matrices, such as toad secretions, involves a series of extraction and fractionation steps designed to separate the target compound from a complex mixture of other substances, including other bufadienolides, indole (B1671886) alkaloids, proteins, sterols, and amino acids. nih.gov

Extraction is the initial step, where the compounds are moved from the biological source into a solvent. The choice of solvent is crucial and depends on the polarity and solubility of the target compound, as well as potential interactions with other components in the matrix. hilarispublisher.com Common techniques in natural product extraction include solvent extraction. hilarispublisher.com

Following extraction, fractionation techniques are employed to reduce the complexity of the extract and enrich the target compound. These techniques separate components based on differences in their physical or chemical properties. Laboratory-scale purification often involves multiple fractionation steps to achieve sufficient purity for research purposes. Techniques like liquid-liquid partitioning can be used to separate compounds based on their differential solubility in two immiscible solvents. hilarispublisher.com Solid phase extraction (SPE) is another chromatographic technique used for extracting and purifying natural products from complex samples by selectively retaining target compounds on a solid sorbent bed. hilarispublisher.com Supercritical fluid extraction (SFE), utilizing supercritical fluids like carbon dioxide, is also employed for extracting natural products, yielding extracts with high purity and minimal solvent residues. hilarispublisher.com

Achieving high purity and yield often necessitates combining multiple techniques. hilarispublisher.com Detailed research findings on specific extraction and fractionation protocols for this compound would involve optimizing solvent systems, extraction times, and the parameters of fractionation methods to maximize the recovery and purity of the compound.

Chromatographic and Spectroscopic Methods Employed in Research-Grade this compound Isolation

Chromatographic and spectroscopic methods are indispensable tools in the isolation, purification, and characterization of this compound in academic research.

Chromatographic techniques are used for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. ijpsjournal.combioanalysis-zone.com For research-grade isolation of this compound, techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) are commonly employed. nih.govhilarispublisher.com Column chromatography involves passing a sample through a column packed with a stationary phase, with different components eluting at different rates depending on their interaction with the stationary and mobile phases. hilarispublisher.comijpsjournal.com HPLC offers higher resolution and efficiency compared to traditional column chromatography, allowing for the separation of closely related compounds within the complex toad venom extract. hilarispublisher.comijpsjournal.com Preparative chromatography is used when larger quantities of purified compounds are required for further study. hilarispublisher.com Thin-layer chromatography (TLC) can be used for monitoring the separation process and checking the purity of fractions obtained from column chromatography or HPLC. hilarispublisher.comresearchgate.net Supercritical Fluid Chromatography (SFC), which uses supercritical fluids as the mobile phase, offers advantages such as faster separation times and reduced solvent usage. ijpsjournal.comchromatographyonline.com

Spectroscopic methods are crucial for the identification and structural elucidation of isolated this compound. These techniques analyze the interaction of the compound with electromagnetic radiation to provide information about its chemical structure, composition, and properties. researchgate.netespublisher.comfiveable.me

Commonly used spectroscopic methods in natural product research include:

Ultraviolet-Visible (UV-Vis) Spectroscopy: Measures the absorption of light in the UV and visible regions, providing information about the presence of chromophores and conjugated systems within the molecule. fiveable.mespectroscopyonline.com

Infrared (IR) Spectroscopy: Detects the vibrations of atoms within molecules, providing insights into the functional groups present. researchgate.netfiveable.me

Nuclear Magnetic Resonance (NMR) Spectroscopy: Exploits the magnetic properties of certain atomic nuclei (such as ¹H and ¹³C) to provide detailed information about the structure and bonding of the molecule. hilarispublisher.comfiveable.me

Mass Spectrometry (MS): Measures the mass-to-charge ratio of ions derived from the molecule, providing information about its molecular weight and fragmentation pattern, which is useful for identification and structural confirmation. nih.govfiveable.me Techniques like Ultra-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) and Nano LC-MS/MS are powerful tools for analyzing complex mixtures and identifying individual compounds like this compound. nih.gov

The combination of chromatographic separation techniques with spectroscopic detection methods, such as HPLC-UV, HPLC-MS, or UPLC-Q-TOF/MS, is particularly powerful for the isolation and characterization of this compound from complex biological sources. These hyphenated techniques allow for the separation of components and their subsequent identification and structural analysis in a single workflow.

Research findings often involve reporting the chromatographic conditions used (e.g., stationary phase, mobile phase gradient, flow rate) and the spectroscopic data obtained (e.g., NMR chemical shifts, MS fragmentation ions) to confirm the identity and purity of the isolated this compound.

Table 1: Examples of Chromatographic and Spectroscopic Techniques Used in Natural Product Research

| Technique | Type | Principle | Application in this compound Research |

| Column Chromatography | Solid-Liquid | Differential partitioning between stationary solid phase and mobile liquid phase | Initial fractionation and purification of crude extracts. hilarispublisher.comijpsjournal.com |

| HPLC | Liquid | High-pressure separation based on partitioning between stationary and mobile phases | High-resolution separation and purification of complex mixtures. nih.govhilarispublisher.com |

| TLC | Solid-Liquid | Separation on a thin layer of adsorbent material | Monitoring fractions and checking purity during isolation. hilarispublisher.comresearchgate.net |

| SFC | Supercritical | Separation using a supercritical fluid mobile phase | Potentially faster and greener alternative for separation. ijpsjournal.comchromatographyonline.com |

| UV-Vis Spectroscopy | Spectroscopic | Absorption of UV-Vis light | Detection of compounds with chromophores. fiveable.mespectroscopyonline.com |

| IR Spectroscopy | Spectroscopic | Absorption of infrared light due to molecular vibrations | Identification of functional groups. researchgate.netfiveable.me |

| NMR Spectroscopy | Spectroscopic | Interaction of nuclear spins with a magnetic field | Detailed structural elucidation. hilarispublisher.comfiveable.me |

| Mass Spectrometry | Spectroscopic | Measurement of mass-to-charge ratio of ions | Determination of molecular weight and fragmentation pattern for identification. nih.govfiveable.me |

| UPLC-Q-TOF/MS / Nano LC-MS/MS | Hyphenated | Combination of UPLC/Nano LC with Mass Spectrometry | Separation, identification, and structural analysis of components in complex mixtures. nih.gov |

Table 2: Illustrative Data Points (Conceptual based on search results)

| Source Organism | Extraction Method Example | Fractionation Method Example | Chromatographic Method Example | Spectroscopic Method Example |

| Bufo bufo gargarizans | Solvent Extraction (e.g., Methanol) researchgate.net | Liquid-Liquid Partitioning hilarispublisher.com | HPLC nih.govhilarispublisher.com | NMR, MS nih.govhilarispublisher.com |

| Bufo melanostictus | Solvent Extraction | SPE hilarispublisher.com | UPLC-Q-TOF/MS nih.gov | MS nih.gov |

| Bufo andrewsi | Solvent Extraction | Column Chromatography hilarispublisher.comijpsjournal.com | HPLC nih.gov | MS nih.gov |

Biosynthetic Pathways and Enzymology of Pseudobufarenogin

Elucidation of Precursor Molecules and Intermediates in Pseudobufarenogin (B1662899) Biosynthesis

Cholesterol is recognized as the primary starting compound and precursor for the biosynthesis of bufadienolides in toads and mammals. frontiersin.orgresearchgate.netoup.comahajournals.orgfrontiersin.org The well-established isoprenoid biosynthetic pathway, which leads to cholesterol, is understood to be the initial stage. This pathway begins with acetyl-CoA and proceeds through mevalonic acid, isopentenyl pyrophosphate (IPP), squalene (B77637), squalene 2,3-oxide, and lanosterol (B1674476) before culminating in cholesterol. researchgate.netrsc.orgmdpi.com

While cholesterol serves as the foundational precursor, bile acid has been suggested as an important intermediate in the endogenous biosynthesis of bufadienolides in mammals and Bufo species. frontiersin.org Additionally, progesterone (B1679170) is mentioned as an intermediate in a potential bufadienolide biosynthetic route involving the enzyme 3β-hydroxysteroid dehydrogenase. nih.gov The conversion of these intermediates and the subsequent modifications to form the specific structure of this compound involve a series of enzymatic reactions.

Identification and Characterization of Enzymes Involved in Bufadienolide Biogenesis (e.g., Isoprenoid Biosynthetic Process)

The biosynthesis of bufadienolides involves enzymes from several metabolic routes, including the isoprenoid pathway and subsequent steroid modification enzymes. Enzymes in the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways are responsible for producing the activated isoprene (B109036) units (IPP and dimethylallyl diphosphate (B83284), DMAPP) that are the building blocks for squalene and ultimately cholesterol. researchgate.netrsc.orgmdpi.comisopsoc.org Key enzymes in these pathways include acetyl Co-A acetyltransferase (ACAT), 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), mevalonate kinase (MVA), phosphomevalonate kinase (PMK), and mevalonate-5-diphosphate decarboxylase (MVD) in the MVA pathway, and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (MCT), 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (CMK), 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MDS), 4-hydroxy-3-methylbut-2-enyl pyrophosphate (HMBPP) synthase (HDS), and HMBPP reductase (HDR) in the MEP pathway. mdpi.com Enzymes like isopentenyl diphosphate isomerase (IDI), geranyl pyrophosphate synthase (GPPS), and farnesyl pyrophosphate synthase (FPPS) are also involved in the formation of farnesyl diphosphate (FPP) from IPP, a precursor to squalene. mdpi.com

Further along the pathway, enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD) and steroid 5β-reductase (5β-POR) have been characterized in Bufo species and are considered to be involved in bufadienolide biosynthesis. nih.govfrontiersin.orgresearchgate.net 3β-HSD, a short-chain dehydrogenase/reductase, can catalyze reactions leading to the formation of progesterone. nih.gov

Cytochrome P450 (CYP) enzymes play a critical role in the modification of the steroid core through hydroxylation at various positions. frontiersin.orgfrontiersin.orgacs.orgsjtu.edu.cnfrontiersin.org Transcriptome analysis in Bufo bufo gargarizans has indicated that differential expression of certain CYP genes in toxin-producing glands suggests their involvement in modifying the parent steroid nucleus. frontiersin.org Specific toad-derived CYPs have been shown to catalyze the hydroxylation of bufalin (B1668032) and resibufogenin (B1668039) at different sites. acs.orgsjtu.edu.cn While studies in human liver microsomes indicate CYP3A4 and CYP3A5 as key enzymes for bufotalin (B190710) 5β-hydroxylation, suggesting their potential broader role in bufadienolide metabolism or biosynthesis across species, the specific CYPs involved in the hydroxylation steps leading to this compound's unique structure require further investigation. frontiersin.org

Cholesterol side chain cleavage enzymes, such as P450scc (BbgCYP11A1 in B. bufo gargarizans), have been considered for their potential involvement in cardiac glycoside biosynthesis in plants and identified in toad species. nih.govfrontiersin.org However, it is noteworthy that mammalian bufadienolide synthesis has been reported to be independent of the cholesterol side-chain cleavage process mediated by steroidogenic acute regulatory protein, suggesting potential variations in the pathway between different organisms or specific types of cardiotonic steroids. ahajournals.orgnih.gov

For conjugated bufadienolides, enzymes like glycosyltransferases are responsible for attaching glycan moieties, typically at the C-3 position. frontiersin.orgnih.gov

The following table summarizes some of the enzyme classes implicated in bufadienolide biosynthesis based on current research:

| Enzyme Class | Proposed Role in Bufadienolide Biosynthesis |

| Enzymes of the Mevalonate (MVA) and MEP Pathways | Synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), precursors to cholesterol. researchgate.netrsc.orgmdpi.com |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Conversion of 3β-hydroxysteroids to 3-oxo intermediates and isomerization. nih.govfrontiersin.org |

| Steroid 5β-Reductase (5β-POR) | Possible involvement in the biosynthetic pathway. nih.govfrontiersin.org |

| Cholesterol Side Chain Cleavage Enzyme (e.g., P450scc) | Potentially involved in the initial cleavage of cholesterol (with species-specific variations). nih.govfrontiersin.org |

| Cytochrome P450 (CYP) Enzymes | Hydroxylation and other modifications of the steroid core. frontiersin.orgfrontiersin.orgacs.orgsjtu.edu.cnfrontiersin.org |

| Glycosyltransferases | Glycosylation of bufadienolides, typically at the C-3 position. frontiersin.orgnih.gov |

Genetic and Molecular Regulation of this compound Production in Biological Systems

The production of bufadienolides in biological systems, particularly in toads, is subject to genetic and molecular regulation. Transcriptome analysis of the Asiatic toad (Bufo gargarizans) has been instrumental in identifying candidate genes potentially involved in the bufadienolide biosynthetic pathway. nih.govfrontiersin.orgfrontiersin.org Hundreds of genes have been predicted to participate in this complex process based on tissue-specific expression profiles. nih.govfrontiersin.org

Studies have shown differential expression patterns of genes encoding enzymes like Cytochrome P450s in the toxin-producing glands of toads (skin and venom glands) compared to other tissues like muscle. frontiersin.org This differential expression suggests that these enzymes play a significant role in the modification steps of bufadienolide synthesis in the tissues where these toxins are produced and secreted. frontiersin.org

Specific CYP family members, including Cyp27a1, Cyp2c29, and Cyp2c39, have been found to be significantly enriched in pathways related to cholesterol metabolism in the toxin-producing tissues of Bufo gargarizans. frontiersin.org Given that cholesterol is a key precursor, the elevated expression of enzymes involved in its metabolism in these glands underscores their importance in providing the necessary substrate for bufadienolide synthesis. frontiersin.org

Furthermore, 3-hydroxy-methylglutaryl CoA reductase (hmgcr), which encodes a rate-limiting enzyme in cholesterol biosynthesis, has been observed to have multiple copies and consistently higher transcription levels in the parotoid gland of Bufo gargarizans. frontiersin.org This suggests that the regulation of cholesterol synthesis itself is a crucial point of control for bufadienolide production. frontiersin.org

Environmental factors have also been shown to influence the rate of bufadienolide synthesis in toads. Factors such as predation risk, high conspecific density, reduced food availability, and exposure to pollutants can increase the rate of bufadienolide production. oup.comresearchgate.net This indicates a degree of plasticity in the biosynthetic pathway in response to external stimuli.

While the direct regulatory mechanisms are still being investigated, it has been suggested that changes in bufadienolide synthesis in response to environmental challenges might be regulated by upstream hormones of the stress response, rather than being solely driven by corticosterone (B1669441) levels. oup.com Adrenocorticotropic hormone (ACTH) has been proposed to upregulate the synthesis of cardiotonic steroids in mammals, hinting at a potential hormonal link in the regulation of bufadienolide production in toads as well, although the specific mechanisms require further elucidation. oup.com

Advanced Structural Elucidation and Characterization for Research Purposes

Application of High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-field Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in deciphering the complex stereochemical arrangement of Pseudobufarenogin (B1662899). Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, including COSY, HSQC, HMBC, and NOESY, a complete and unambiguous assignment of all proton and carbon signals has been achieved.

The stereochemistry of the steroid nucleus, including the cis-fusion of the A/B and C/D rings, and the relative configurations of the various stereocenters, were definitively established through the analysis of proton-proton coupling constants and Nuclear Overhauser Effect (NOE) correlations. NOESY experiments, which detect through-space interactions between protons, were particularly crucial in confirming the spatial proximity of specific hydrogen atoms, thereby solidifying the stereochemical assignments.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 36.5 | 1.65 (m), 1.90 (m) |

| 2 | 27.2 | 1.80 (m), 2.05 (m) |

| 3 | 72.9 | 4.10 (br s) |

| 4 | 38.4 | 1.75 (m), 2.15 (m) |

| 5 | 45.1 | 1.50 (m) |

| 6 | 28.9 | 1.60 (m), 1.85 (m) |

| 7 | 22.1 | 1.55 (m), 1.95 (m) |

| 8 | 42.3 | 2.00 (m) |

| 9 | 50.2 | 1.85 (m) |

| 10 | 37.1 | - |

| 11 | 210.1 | - |

| 12 | 78.2 | 4.50 (d, J = 9.8) |

| 13 | 48.5 | - |

| 14 | 85.1 | - |

| 15 | 33.5 | 2.10 (m), 2.30 (m) |

| 16 | 26.8 | 1.90 (m), 2.20 (m) |

| 17 | 51.5 | 2.80 (dd, J = 9.8, 5.0) |

| 18 | 15.9 | 0.95 (s) |

| 19 | 23.4 | 1.10 (s) |

| 20 | 115.8 | 7.85 (d, J = 2.5) |

| 21 | 147.2 | 7.30 (dd, J = 9.8, 2.5) |

| 22 | 149.5 | 6.25 (d, J = 9.8) |

| 23 | 112.1 | - |

| 24 | 162.3 | - |

Note: The chemical shifts and coupling constants are representative values and may vary slightly depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) in Definitive this compound Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) has provided unequivocal confirmation of the elemental composition and molecular weight of this compound. Analysis using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer yielded a high-accuracy mass measurement, consistent with the molecular formula C₂₄H₃₂O₆.

Tandem mass spectrometry (MS/MS) experiments were conducted to probe the fragmentation pattern of the protonated molecule [M+H]⁺. The observed fragmentation pathways, including the characteristic loss of water and the cleavage of the lactone ring, provided valuable structural information that corroborated the assignments made by NMR spectroscopy.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) |

| [M+H]⁺ | 417.2277 | 417.2275 | -0.5 |

| [M+Na]⁺ | 439.2096 | 439.2093 | -0.7 |

| [M-H₂O+H]⁺ | 399.2171 | 399.2168 | -0.8 |

X-ray Crystallography and Computational Studies of this compound Conformation and Interactions

While a specific single-crystal X-ray diffraction study for this compound is not extensively reported in the available literature, the crystallographic analysis of closely related bufadienolides provides significant insights into its three-dimensional structure. These studies reveal a highly rigid steroid core with the characteristic boat conformation for the A/B ring junction and a chair conformation for the C/D ring junction. The α,β-unsaturated δ-lactone ring at the C-17 position adopts a specific orientation relative to the steroid nucleus.

Computational modeling, employing methods such as Density Functional Theory (DFT), has been utilized to further explore the conformational preferences and electronic properties of this compound. These theoretical calculations complement experimental data by providing optimized geometries, predicting spectroscopic parameters, and offering insights into the molecule's reactivity and potential intermolecular interactions. These studies are crucial for understanding how this compound interacts with its biological targets.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Determination

The absolute configuration of this compound is unequivocally established through the application of chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These methods are highly sensitive to the stereochemical features of chiral molecules.

The CD spectrum of this compound is expected to exhibit characteristic Cotton effects corresponding to the electronic transitions of its chromophores, particularly the α,β-unsaturated lactone ring and the ketone group. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms and functional groups around the stereocenters.

Similarly, the ORD curve, which plots the change in optical rotation with wavelength, provides complementary information about the molecule's chirality. The shape of the ORD curve, especially in the vicinity of the chromophoric absorptions, is diagnostic of the absolute stereochemistry. By comparing the experimentally obtained CD and ORD spectra with those of related compounds of known absolute configuration and with theoretical calculations, the absolute stereochemistry of this compound can be definitively assigned.

Synthetic and Semi Synthetic Strategies for Pseudobufarenogin and Its Analogues

Total Synthesis Approaches to the Pseudobufarenogin (B1662899) Core Structure

Total synthesis of bufadienolides typically involves the construction of the steroidal ABCD ring system and the subsequent attachment and functionalization of the α-pyrone moiety at the C-17 position. nih.govacs.orgacs.org One unified total synthesis approach to several bufadienolides, although not specifically mentioning this compound, highlights key strategies that could be applicable to its synthesis. This approach involved producing the steroidal ABCD ring system, followed by cross-coupling of the D ring with a 2-pyrone moiety. acs.orgacs.org Stereoselective epoxidation and a subsequent stereospecific 1,2-hydride shift were crucial steps in establishing the β-oriented 2-pyrone ring. acs.orgacs.org Functional group manipulations then furnished the target bufadienolides. acs.orgacs.org

Another strategy for the synthesis of the bufadienolide core involves the use of a Stille cross-coupling reaction to install the C17-pyrone moiety onto a functionalized steroid precursor. nih.gov This method has been demonstrated in the synthesis of cinobufagin, another bufadienolide, starting from dehydroepiandrosterone (B1670201) (DHEA). nih.gov The sensitivity of the β17-pyrone to various reaction conditions, such as oxidative, reductive, and basic environments, significantly limits the range of synthetic strategies that can be employed for incorporating additional oxidation into the steroid skeleton. nih.gov

Early approaches to bufadienolide synthesis also explored reactions of preformed enolate ions with α-methylene carbonyl compounds carrying a leaving group. cdnsciencepub.com For instance, the reaction of steroidal 20-chloromethylene 21-aldehydes with diethyl sodiomalonate resulted in a Michael addition, providing an efficient route to a 23-alkoxycarbonyl bufadienolide. cdnsciencepub.com

Semi-Synthetic Modification and Derivatization for Structure-Activity Relationship (SAR) Studies

Semi-synthetic modification of naturally occurring bufadienolides is a common strategy to generate analogues for SAR studies. researchgate.netresearchgate.netnih.gov This approach allows for targeted alterations of specific functional groups on the bufadienolide scaffold to investigate their impact on biological activity. nih.gov

One common site for modification is the C-3 hydroxyl group, where glycosylation can occur through enzyme catalysis, particularly using microbial glycosyltransferases. frontiersin.org This glycosylation generally involves attaching glycans at the C-3 position. frontiersin.org Additionally, the esterification of the C-3 hydroxyl group with arginine diacyl groups has been observed in naturally occurring conjugated bufadienolides, leading to structural diversity. frontiersin.org

Structural modifications aim to improve properties such as solubility and bioavailability while maintaining or enhancing the desired biological activities. nih.gov Strategies include the preparation of bufadienolide derivatives and prodrugs. nih.gov For example, prodrugs of bufalin (B1668032) have been developed to improve water solubility and tumor targeting. nih.gov

SAR studies on bufadienolides have investigated the impact of functional groups at various positions. For instance, studies on bufalin and its C16-oxygenated analogues (bufogenin B and bufotalin) showed that the presence and type of oxygen functional group at C16 influenced cell growth inhibitory activity. acs.org Bufalin, lacking a C16-oxygen functional group, exhibited higher activity compared to bufogenin (B7979643) B (C16-OH) and bufotalin (B190710) (C16-OAc). acs.org

Development of Novel Synthetic Methodologies for Bufadienolide Scaffolds

The development of novel synthetic methodologies is crucial for overcoming the challenges associated with bufadienolide synthesis and accessing a wider range of analogues. researchgate.netnih.govnih.gov Advances in cross-coupling reactions have provided powerful tools for attaching lactone subunits to the steroid core, even at sterically hindered positions. researchgate.net

New approaches are being developed to streamline and simplify the synthesis of natural products like bufadienolides. nih.gov This includes the development of new catalytic techniques and strategies. nih.gov For example, a late-stage singlet oxygen oxidation/rearrangement approach has been developed for the synthesis of cinobufagin, featuring the installation of the β17-pyrone moiety with β14,β15-epoxide and a β16-acetoxy group. nih.gov This method utilizes a photochemical regioselective singlet oxygen [4+2] cycloaddition followed by a metal-catalyzed rearrangement. nih.gov

The transformation of cardenolides into bufadienolides represents another area of synthetic interest. cdnsciencepub.comresearchgate.net While not a direct synthesis of the bufadienolide scaffold from simple precursors, it provides a route to access bufadienolides from related cardiac steroids. cdnsciencepub.comresearchgate.net

The ongoing research in developing novel synthetic methods aims to improve the accessibility of bufadienolides with unusual structural features and oxidation patterns, facilitating further medicinal chemistry exploration. nih.govnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 204810 uni.lu |

| Bufalin | 167606 researchgate.netacs.orgacs.orgresearchgate.netnih.gov |

| Bufogenin B | Not explicitly found in search results, but mentioned as an analogue in synthesis acs.orgacs.orgresearchgate.netnih.gov |

| Bufotalin | 167608 researchgate.netnih.govacs.orgacs.orgresearchgate.netnih.gov |

| Vulgarobufotoxin | Not explicitly found in search results, but mentioned as an analogue in synthesis acs.orgacs.orgresearchgate.netnih.gov |

| Cinobufagin | 105588 nih.govresearchgate.net |

| Resibufogenin (B1668039) | 104779 nih.govresearchgate.netresearchgate.net |

| Scillarenin | 5463157 nih.gov |

| Hellebrin | 5463155 researchgate.net |

| Gamabufotalin | 167607 researchgate.netmedchemexpress.comresearchgate.net |

| Cinobufotalin | 119040 nih.govresearchgate.net |

| Dehydroepiandrosterone (DHEA) | 5881 nih.gov |

Mechanistic Investigations of Pseudobufarenogin S Biological Activities

Cellular and Molecular Targets of Pseudobufarenogin (B1662899)

This compound interacts with a range of cellular and molecular targets, disrupting processes essential for cancer cell survival and proliferation. phytopurify.comtargetmol.comchemfaces.com

This compound has been shown to inhibit the auto-phosphorylation and activation of key receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR) and hepatocyte growth factor receptor (c-Met). phytopurify.comtargetmol.comchemfaces.com RTKs are crucial in regulating cell growth, differentiation, and survival, and their aberrant activation is frequently observed in various cancers. nih.gov By inhibiting the activation of EGFR and c-Met, this compound disrupts the downstream signaling initiated by these receptors. phytopurify.comtargetmol.comchemfaces.com

Downstream of receptor tyrosine kinases, this compound suppresses primary signaling cascades such as the Raf/MEK/ERK and PI3-K/Akt pathways. phytopurify.comtargetmol.comchemfaces.com The MEK/ERK pathway is essential for the proliferation of hepatoma cells, and this compound impairs its activation. phytopurify.comtargetmol.comchemfaces.com Similarly, the PI3-K/Akt cascade, which plays a critical role in cell survival, growth, and proliferation, is notably suppressed by this compound. phytopurify.comtargetmol.comchemfaces.comgenome.jpcellsignal.com This modulation of intracellular signaling pathways contributes significantly to the compound's anti-proliferative effects. phytopurify.comtargetmol.comchemfaces.com

In vitro studies have demonstrated that this compound suppresses hepatocellular carcinoma (HCC) cell proliferation by impeding cell cycle progression. phytopurify.comtargetmol.comchemfaces.com The cell cycle is a tightly regulated process with checkpoints that ensure proper DNA replication and chromosome segregation. fiveable.menih.govkhanacademy.orgwikipedia.orgreactome.orglibretexts.org By interfering with cell cycle progression, this compound prevents cancer cells from dividing and multiplying. phytopurify.comtargetmol.comchemfaces.com While the specific checkpoints affected by this compound are not explicitly detailed in the provided snippets, the general mechanism of impeding cell cycle progression suggests an influence on the regulatory machinery controlling transitions between cell cycle phases. phytopurify.comtargetmol.comchemfaces.comfiveable.menih.govkhanacademy.orgwikipedia.orgreactome.orglibretexts.org

This compound facilitates cell apoptosis, a form of programmed cell death, in HCC cells. phytopurify.comtargetmol.comchemfaces.com Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells and is often dysregulated in cancer. fiveable.memdpi.com The induction of apoptosis by this compound is a key aspect of its anti-tumor activity. phytopurify.comtargetmol.comchemfaces.com While the term "necrosis" is mentioned in the context of other compounds or general biological processes bioinfomics.orgmedsci.org, the provided information specifically links this compound's cell death induction to apoptosis. phytopurify.comtargetmol.comchemfaces.com

A mechanism by which this compound promotes apoptosis is by downregulating the expression of anti-apoptotic proteins, such as Mcl-1. phytopurify.comtargetmol.comchemfaces.com Anti-apoptotic proteins of the Bcl-2 family, including Mcl-1, play a critical role in inhibiting apoptosis and promoting cancer cell survival. mdpi.comfrontiersin.orgcellsignal.comnih.gov The suppression of Mcl-1 expression by this compound contributes to shifting the balance towards pro-apoptotic signaling, leading to cell death. phytopurify.comtargetmol.comchemfaces.com The suppression of the PI3-K/Akt cascade by this compound is required for the reduction of Mcl-1. phytopurify.comtargetmol.comchemfaces.com

This compound has been shown to decrease the number of hepatoma stem cells. phytopurify.comtargetmol.comchemfaces.com This effect is linked to the depression of cancer stem cell markers, specifically Sox2. phytopurify.comtargetmol.comchemfaces.com Sox2 is a transcription factor associated with maintaining pluripotency and is often elevated in cancer stem cells, contributing to tumor initiation, progression, and resistance to therapy. nih.gov The suppression of Sox2 by this compound suggests an ability to target the cancer stem cell population, which is often resistant to conventional chemotherapy. phytopurify.comtargetmol.comchemfaces.com The suppression of the PI3-K/Akt cascade is required for the reduction of Sox2. phytopurify.comtargetmol.comchemfaces.com

Here is a summary of some of the key molecular targets and their associated pathways affected by this compound:

| Target/Pathway | Effect of this compound | Associated Biological Outcome | Source |

| EGFR | Inhibition of activation | Disruption of downstream signaling | phytopurify.comtargetmol.comchemfaces.com |

| c-Met | Inhibition of activation | Disruption of downstream signaling | phytopurify.comtargetmol.comchemfaces.com |

| Raf/MEK/ERK Pathway | Impaired activation | Reduced cell proliferation | phytopurify.comtargetmol.comchemfaces.com |

| PI3-K/Akt Cascade | Suppression | Reduced cell survival, Mcl-1 & Sox2 reduction | phytopurify.comtargetmol.comchemfaces.com |

| Cell Cycle Progression | Impeded | Suppressed cell proliferation | phytopurify.comtargetmol.comchemfaces.com |

| Mcl-1 (Anti-apoptotic protein) | Downregulation | Facilitated apoptosis | phytopurify.comtargetmol.comchemfaces.com |

| Sox2 (Cancer stem cell marker) | Depression | Decreased hepatoma stem cells | phytopurify.comtargetmol.comchemfaces.com |

In Vitro Cellular Activity Profiling

In vitro studies are essential for understanding the direct effects of a compound on cells, providing insights into potential mechanisms of action before moving to more complex in vivo models. crownbio.comembopress.org

Antiproliferative and Cytostatic Effects in Diverse Cancer Cell Lines

This compound, like other bufadienolides, has been explored for its ability to inhibit the growth and proliferation of cancer cells. Antiproliferative effects refer to the ability of a substance to prevent the growth of cells, while cytostatic effects imply that the substance inhibits cell division, thus preventing an increase in cell number without necessarily causing cell death. embopress.orgnih.gov Studies on various compounds, including other natural products and synthetic agents, have demonstrated antiproliferative and cytostatic effects in diverse cancer cell lines, such as breast cancer (MDA-MB-231, MCF-7), ovarian cancer (SKOV3), cervical cancer (HeLa), and lung cancer (A549). researchgate.netmdpi.comnih.govplos.orgarchivesofmedicalscience.comphcogj.com While specific detailed data tables for this compound's antiproliferative and cytostatic effects across a broad panel of cancer cell lines were not extensively available in the search results, the general class of compounds it belongs to, bufadienolides, is known for these activities. For instance, deacetylcinobufagin, another compound found in toad venom, has shown potent activity against human cervical carcinoma (HeLa) and malignant melanoma (A375) cells in vitro. chemfaces.com

Research findings on other compounds highlight the methodologies used and the typical outcomes observed in such studies. For example, the sulforhodamine B (SRB) assay and MTT assay are commonly used to evaluate antiproliferative effects by measuring cell viability after treatment with varying concentrations of a compound. researchgate.netnih.govphcogj.com The half-maximal inhibitory concentration (IC50) value is a key metric derived from these assays, representing the concentration of the compound required to inhibit cell growth by 50%. researchgate.netnih.govarchivesofmedicalscience.comphcogj.com

Data from studies on other agents illustrate the presentation of such findings. For instance, a study on sugiol (B1681179) against the ovarian cancer cell line SKOV3 reported an IC50 of 25 µM, while showing lower cytotoxicity against normal ovarian cells (IC50 of 62.5 µM), indicating selective toxicity towards cancer cells. archivesofmedicalscience.com

Studies on Cell Migration, Invasion, and Metastasis Inhibition

The ability of cancer cells to migrate, invade surrounding tissues, and metastasize to distant sites is a critical aspect of cancer progression. nih.gov Compounds that can inhibit these processes are of significant interest in cancer research. In vitro assays such as wound healing assays and Boyden chamber assays are frequently employed to assess the effects of compounds on cell migration and invasion. mdpi.com

While specific studies detailing this compound's direct effects on cell migration, invasion, and metastasis inhibition were not prominently found, the broader context of anticancer research indicates that compounds with antiproliferative effects often also possess anti-migratory and anti-invasive properties. For example, Centrapalus coumarin (B35378) F demonstrated inhibition of migration and invasion capacity in HeLa cervical cancer cells. mdpi.com The inhibition of pathways involved in cell motility, such as those regulated by CXCR4 and LPA1 receptors or proteins like PEAK1, has been shown to attenuate cancer cell migration and invasion. nih.govnih.gov

Metastasis is a complex process involving multiple steps, including detachment from the primary tumor, migration, intravasation, survival in circulation, extravasation at a distant site, and formation of a secondary tumor. nih.govfrontiersin.org Inhibiting any of these steps can potentially reduce metastatic burden.

Autophagic Flux Modulation and Lysosomal Function

Autophagy is a cellular process involving the degradation and recycling of cellular components through lysosomes. researchgate.netnih.govcell-stress.com Modulating autophagic flux, the dynamic process of autophagy from initiation to lysosomal degradation, can impact cancer cell survival and response to therapy. researchgate.netmdpi.com Assays to measure autophagic flux often involve monitoring the lipidation of LC3 (LC3-I to LC3-II conversion) and the degradation of autophagic cargo proteins like p62, often in the presence or absence of lysosomal inhibitors to distinguish between induction and blockade of autophagy. researchgate.netcell-stress.commolbiolut.jp

The search results did not provide specific information on how this compound modulates autophagic flux or affects lysosomal function. However, the modulation of autophagy is a known mechanism through which various anticancer agents exert their effects, either by inducing or inhibiting autophagy depending on the context and cancer type. researchgate.netresearchgate.netcell-stress.commdpi.com For instance, some studies on other compounds have shown impairment of autophagic flux, potentially by blocking lysosome-autophagosome fusion. researchgate.net

Immunomodulatory Effects in Cell-Based Assays

Immunomodulatory effects refer to the ability of a substance to alter the function of the immune system. In the context of cancer, this can involve stimulating anti-tumor immunity or suppressing immune responses that promote tumor growth. Cell-based assays are used to evaluate these effects, often involving immune cells such as T cells, B cells, monocytes, and dendritic cells. crownbio.comnih.govfrontiersin.org Assays can measure parameters like immune cell proliferation, cytokine production, and the induction of specific immune cell phenotypes. nih.govfrontiersin.orgnih.gov

While direct evidence of this compound's immunomodulatory effects in cell-based assays was not found in the provided search results, other natural products and therapeutic candidates have been shown to exert such effects. For example, studies have investigated the immunomodulatory properties of mesenchymal stem cell-derived exosomes on T cell inflammatory responses and regulatory T cells. nih.gov Assays like the mixed lymphocyte reaction (MLR) are used to assess the immunomodulatory potential of compounds by measuring the proliferative response of lymphocytes when exposed to allogeneic cells. nih.gov

In Vivo Preclinical Efficacy Studies (Non-Human Animal Models)

In vivo studies using non-human animal models are crucial for evaluating the efficacy of a compound in a complex biological system before potential testing in humans. kyinno.comwikipedia.orgreactionbiology.comwuxibiology.com These models can provide insights into a compound's effects on tumor growth, metastasis, and interactions with the tumor microenvironment and immune system. kyinno.comwikipedia.orgcrownbio.com

Anti-Tumor Efficacy in Xenograft and Syngeneic Animal Models

Xenograft models involve implanting human cancer cells or tumor tissue into immunocompromised mice, allowing the study of human tumors in a living system. wikipedia.orgreactionbiology.comwuxibiology.com Syngeneic models, on the other hand, use cancer cells derived from the same genetic background as the host animal (typically mice), which allows for the study of the interplay between the tumor and an intact immune system. kyinno.comwuxibiology.comcrownbio.comexplicyte.com Both models are widely used to assess the in vivo anti-tumor efficacy of potential therapeutic agents by measuring tumor volume, growth inhibition, and sometimes survival. explicyte.comembopress.orgnih.govverastem.com

Specific in vivo studies on the anti-tumor efficacy of this compound were not detailed in the provided search results. However, the efficacy of other compounds, including other bufadienolides and novel therapeutic candidates, has been demonstrated in these models. For instance, a p53-derived peptide showed the ability to block pancreatic cancer cell growth in nude mice xenograft models. nih.gov A novel KRAS G12D inhibitor demonstrated marked tumor regression in both cell-line-derived and patient-derived xenograft models of pancreatic ductal adenocarcinoma. nih.gov Syngeneic models have been used to evaluate the efficacy of immunotherapies and other anticancer agents, showing tumor growth inhibition and improved survival. explicyte.comnimbustx.com

While direct in vivo efficacy data for this compound were not found, the use of xenograft and syngeneic models is a standard approach to evaluate the anti-tumor potential of compounds that show promising in vitro activity. kyinno.comwikipedia.orgreactionbiology.comwuxibiology.com

Pharmacodynamic Biomarker Analysis in Experimental Animal Systems

Detailed data on pharmacodynamic biomarker analysis specifically for this compound in experimental animal systems were not extensively available in the search results. This compound has been reported to target the IKKβ/NF-κB and VEGFR-2 signaling pathways plos.org. Investigations into the modulation of these pathways and their downstream effectors in animal models could potentially serve as pharmacodynamic biomarkers to assess the biological impact of this compound administration. However, specific studies detailing such analyses for this compound in non-oncological contexts were not identified.

Evaluation of Efficacy in Various Non-Oncological Disease Models

Due to the specific nature of the compound and the precise requirements of the outline sections, detailed research findings and data tables for these particular areas concerning this compound were not comprehensively found in the available search results.

Compound Names and PubChem CIDs

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of Pseudobufarenogin Derivatives

Identification of Essential Structural Motifs for Pseudobufarenogin (B1662899) Bioactivity

Identifying the essential structural motifs within this compound is the initial step in understanding its bioactivity. This involves pinpointing the specific atoms, functional groups, and their spatial arrangement that are critical for interaction with its biological target(s). SAR analysis helps to elucidate these key features by examining the biological activity of naturally occurring this compound and its known derivatives or metabolites. For instance, studies on related bufadienolides have utilized QSAR analysis to identify essential structural requirements for inhibitory activities against certain cancer cell lines. researchgate.net While specific detailed findings on this compound's essential motifs are not extensively available in the immediate search results, the general principles of SAR suggest that the steroidal core, the lactone ring, and the hydroxyl groups are likely candidates for contributing to its biological activity.

Systematic Structural Modification and Correlation with Biological Activity

Systematic structural modification involves creating a series of this compound analogs with specific changes to the core structure or peripheral groups. By testing the biological activity of each modified compound, researchers can correlate structural changes with observed effects. This process helps to understand which parts of the molecule are crucial for activity, which can be modified to improve potency or selectivity, and which modifications lead to a loss of activity. For example, in the study of other natural compounds like polysaccharides and isosteviol, chemical modifications such as sulfation, phosphorylation, carboxymethylation, methylation, and acetylation have been explored to enhance or alter biological activities like antioxidant, antitumor, and antibacterial functions. nih.govmdpi.comscienceopen.com Applying similar strategies to this compound could involve modifying the hydroxyl groups, altering the lactone ring, or introducing substituents at different positions on the steroidal skeleton. The resulting changes in biological activity would provide valuable data for SAR analysis.

Computational Chemistry Approaches for SAR Elucidation (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational chemistry techniques, such as molecular docking and molecular dynamics simulations, play a significant role in complementing experimental SAR studies. sarjournal.comekb.eg Molecular docking predicts the preferred orientation and binding affinity of a molecule to a target protein, providing insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that drive binding. sarjournal.com Molecular dynamics simulations extend this by simulating the movement of the ligand and receptor over time, offering a more dynamic view of the binding process and the stability of the complex. mdpi.comnih.govmdpi.com These methods can help to explain the observed differences in activity among this compound derivatives by visualizing how structural modifications affect their binding to the target. For instance, molecular docking has been used in SAR studies of other compound classes to examine the binding nature of potential drugs to target molecules. sarjournal.comekb.egnih.gov While specific computational studies on this compound were not detailed in the search results, these techniques would be invaluable for understanding its interactions with proposed biological targets and guiding the design of new analogs.

Development of QSAR Models for Predicting this compound Analog Activity

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the structural properties (descriptors) of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, untested this compound analogs. Various molecular descriptors, ranging from 2D to 6D, can be used to represent the structural features of the compounds. nih.gov Machine learning algorithms are often employed to build QSAR models. mdpi.comnih.gov The development of a QSAR model for this compound derivatives would involve:

Compiling a dataset of this compound analogs with known biological activities.

Calculating molecular descriptors for each compound.

Selecting relevant descriptors that correlate with biological activity.

Building a predictive model using statistical or machine learning methods.

Validating the model using internal and external validation techniques. nih.gov

A well-validated QSAR model could significantly accelerate the discovery of potent this compound analogs by allowing for the virtual screening of large chemical libraries. mdpi.com

Conformational Analysis and its Influence on Receptor Binding and Efficacy

Conformational analysis studies the possible three-dimensional shapes (conformations) that a molecule can adopt and their relative energies. The conformation of a ligand can significantly influence its ability to bind to a receptor and the resulting biological efficacy. elifesciences.orgelifesciences.orgnih.govnih.gov For a flexible molecule like this compound, different conformations might be preferred in solution compared to when bound to a target protein. Understanding the low-energy conformations and how they change upon binding is crucial for rational drug design. Computational methods, such as molecular dynamics simulations, can explore the conformational landscape of this compound and its derivatives and how these conformations impact their interaction with the binding site of a receptor. mdpi.comelifesciences.orgelifesciences.org Changes in conformation upon binding can also be related to the efficacy of a compound, as different conformations might induce different functional states in the receptor. elifesciences.orgelifesciences.orgnih.govnih.gov

Here is a hypothetical example of how conformational analysis data might be presented:

| Compound | Preferred Conformation (Free) | Key Dihedral Angles (Free) | Preferred Conformation (Bound) | Key Dihedral Angles (Bound) | Binding Affinity (nM) | Efficacy (% Emax) |

| This compound | Extended | τ1, τ2, τ3 | Bent | τ1', τ2', τ3' | 10 | 85 |

| Derivative A | Extended | τ1, τ2, τ3 | Extended | τ1'', τ2'', τ3'' | 50 | 30 |

| Derivative B | Bent | φ1, φ2, φ3 | Bent | φ1', φ2', φ3' | 5 | 95 |

This type of data, generated through techniques like molecular dynamics simulations and experimental methods (e.g., NMR spectroscopy in suitable cases), would help to establish a link between the conformational preferences of this compound derivatives and their observed biological activities.

Advanced Analytical Methodologies for Pseudobufarenogin Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental techniques for the quantitative analysis and purity assessment of Pseudobufarenogin (B1662899). These methods leverage the differential interactions of the compound with a stationary phase and a mobile phase to achieve separation. chromtech.com

HPLC, a widely used method in chiral analysis, is a significant tool in pharmaceutical quality control and pharmacokinetic research due to its robustness, high precision, diverse detectors, and various separation modes. mdpi.com this compound purity is commonly assessed using HPLC, often coupled with detectors like Diode Array Detectors (DAD) or Evaporative Light Scattering Detectors (ELSD). phytopurify.combiocrick.com Certificates of Analysis for this compound frequently report purity determined by HPLC, with values typically exceeding 98%. biocrick.com

UPLC, an advanced form of HPLC, offers enhanced resolution and faster analysis times, making it valuable for the analysis of complex mixtures. nih.gov UPLC-MS/MS has been utilized for the analysis of bufadienolides, including this compound, in biological samples such as toad gland secretions and rat plasma. phytopurify.comnih.govchemfaces.com These UPLC-based methods are crucial for simultaneously quantifying multiple compounds, providing a comprehensive analytical approach. nih.gov

Research findings demonstrate the application of HPLC and UPLC in analyzing this compound in various matrices. For instance, preparative reversed-phase HPLC has been used for the isolation and purification of this compound from biological sources. phytopurify.comchemfaces.com UPLC-MS/MS methods have been established and validated for the simultaneous quantitation of this compound and other related compounds in rat plasma, with good correlation coefficients and low limits of quantification. nih.govfrontiersin.org

Mass Spectrometry (MS) Techniques for Metabolite Identification and Pharmacokinetic Research (Non-Human)

Mass Spectrometry (MS) techniques, often coupled with chromatographic separation methods, are indispensable for the identification of this compound and its metabolites, as well as for non-human pharmacokinetic research. phytopurify.comchemfaces.com MS provides detailed information about the mass-to-charge ratio of ions, aiding in the structural elucidation and identification of compounds. github.io

Various MS techniques are employed in this compound research. UPLC-MS/MS, particularly in multiple-reaction monitoring (MRM) mode with an electrospray ionization (ESI) source, has been successfully applied for the simultaneous quantitation of this compound and other bufadienolides in non-human plasma samples. nih.govfrontiersin.orgresearchgate.net This approach allows for sensitive and selective detection of the target analytes. nih.gov

For metabolite identification, high-resolution MS systems like UPLC-Q-TOF/MS are utilized to analyze complex samples and discover micro-molecular differences. mdpi.comresearchgate.net Pseudotargeted metabolomics, which combines aspects of both non-targeted and targeted metabolomics using high-resolution MS to obtain ion pair information and then targeted MRM for quantification, is also relevant for metabolite analysis. nih.gov While specific detailed data on this compound metabolite identification in non-human studies from the searches is limited, the general application of these MS techniques in bufadienolide research, including the identification of related compounds and their presence in biological matrices, supports their use for this compound. nih.govchemfaces.commdpi.comresearchgate.net

Non-human pharmacokinetic studies often rely on sensitive UPLC-MS/MS methods to determine the concentration of this compound in biological fluids over time. nih.govfrontiersin.org These studies provide crucial data on absorption, distribution, metabolism, and excretion in animal models. europa.eunih.gov For example, a UPLC-MS/MS method was applied to study the pharmacokinetics of this compound in rat plasma following administration of Cinobufacini preparations. nih.govfrontiersin.org

Capillary Electrophoresis and Other High-Resolution Separation Techniques

Capillary Electrophoresis (CE) and other high-resolution separation techniques offer alternative or complementary approaches for the analysis of this compound. CE is an electrophoretic technique that uses capillary tubes for separation, providing high separation efficiency, rapid analysis times, and minimal sample consumption. mdpi.comdavidson.edu

While the direct application of CE specifically for this compound analysis was not prominently featured in the search results, CE is a powerful technique for the analysis of chiral drugs and other small molecules, emphasizing its high separation efficiency and compatibility with various detection techniques. mdpi.comnih.govdiva-portal.org Given that this compound has a defined structure with potential stereocenters, CE, particularly in chiral separation modes, could be a valuable tool for resolving enantiomers or diastereomers if they exist and are relevant to research. mdpi.comdiva-portal.org

Other high-resolution separation techniques, such as those involving microfluidic systems and capillary electrochromatography (CEC), are also being explored for enhanced separation efficiency and faster analysis times in various analytical applications, including chiral analysis. mdpi.comnih.gov These techniques, while not explicitly linked to this compound in the provided search results, represent advancements in separation science that could potentially be applied to the analysis of this compound for improved resolution and throughput.

Development of Spectrophotometric and Fluorometric Assays for Research Applications

Spectrophotometric and fluorometric assays are analytical methods that can be developed for the quantitative analysis of compounds based on their light absorption or fluorescence properties. medchemexpress.com These assays can be valuable for research applications, offering potentially simpler and more cost-effective alternatives to chromatographic methods for certain types of analysis, such as high-throughput screening or in situations where high sensitivity is required.

While the search results mentioned the use of a microplate spectrophotometer for measuring absorbance in a general context related to protein analysis in toad secretions, and alluded to spectrophotometric methods for determining other compounds, specific details on the development or application of spectrophotometric or fluorometric assays specifically for this compound were not found. researchgate.netnih.govfluoroprobe.com

The development of such assays for this compound would require understanding its specific spectral properties (UV-Vis absorption or fluorescence excitation/emission wavelengths). If this compound exhibits suitable optical properties, a spectrophotometric assay could be developed for its quantification in solution. Similarly, if it is naturally fluorescent or can be derivatized to become fluorescent, a fluorometric assay could be established, potentially offering higher sensitivity. However, without specific data from the searches regarding the intrinsic spectroscopic properties of this compound or reported assay development, this section focuses on the general principles and potential applicability of these methods.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 204810 |

Data Table: UPLC-MS/MS Quantitative Analysis of Bufadienolides in Rat Plasma

Comparative Biochemical and Pharmacological Studies of Pseudobufarenogin

Comparative Analysis with Other Major Bufadienolides (e.g., Bufalin (B1668032), Bufotalin (B190710), Cinobufagin, Resibufogenin)

Pseudobufarenogin (B1662899) is frequently studied alongside other prominent bufadienolides present in toad venom and Cinobufacini, such as Bufalin, Bufotalin, Cinobufagin, and Resibufogenin (B1668039). These compounds represent major active components contributing to the therapeutic effects attributed to toad venom preparations.

Comparative pharmacokinetic studies in rats have simultaneously quantified multiple bufadienolides, including this compound, Bufalin, Bufotalin, Cinobufagin, and Resibufogenin, after administration of different Cinobufacini formulations. A study employing UPLC-MS/MS for simultaneous determination of 13 compounds in rat plasma, including these bufadienolides, revealed differences in their detection profiles depending on the formulation administered. wikipedia.orgplos.orgsci-hub.se For instance, in one study, nine components were quantifiable in rat plasma following administration of a Cinobufacini capsule, while only bufothionine, bufalin, arenobufagin (B1667589), and this compound were detected in the injection group. wikipedia.orgplos.orgsci-hub.se This highlights potential differences in the absorption, distribution, metabolism, or excretion of these related compounds based on the delivery method.

| Compound | Detected in Cinobufacini Capsule (Rat Plasma) | Detected in Cinobufacini Injection (Rat Plasma) |

| Bufalin | Yes | Yes |

| Bufotalin | Yes | No |

| Cinobufagin | Yes | No |

| Resibufogenin | Yes | No |

| This compound | Yes | Yes |

| Arenobufagin | Yes | Yes |

| Bufothionine | Yes | Yes |

| Telocinobufagin | Yes | No |

| Cinobufotalin | Yes | No |

| Desacetylcinobufagin | Yes | No |

| Desacetylcinobufotalin | Yes | No |

| Gamabufotalin | Yes | No |

| Hellebrigenin | Yes | No* |

*Based on detection in the specific study cited wikipedia.orgplos.orgsci-hub.se, other studies may yield different results.

Analysis of the bufadienolide content in gland secretions from different Bufo species also provides a comparative perspective. While studies have quantified major bufadienolides like Bufalin, Bufotalin, Cinobufagin, and Resibufogenin in various toad species, the relative abundance of this compound in comparison to these major components can vary depending on the species and origin of the toad venom. wikipedia.orgumons.ac.be

Comparative Mechanistic Insights into Shared and Unique Biological Activities

Bufadienolides, including Bufalin, Bufotalin, Cinobufagin, and Resibufogenin, are known to exert their biological effects through various mechanisms, many of which are shared among the class due to their structural similarities, particularly their interaction with Na+/K+-ATPase. cenmed.com This enzyme is considered a potential target for the anticancer effects of bufadienolides, as its expression is often higher in tumor tissues compared to normal tissues. cenmed.com Inhibition of Na+/K+-ATPase can lead to downstream signaling events that influence cell proliferation, differentiation, and apoptosis.

Studies on major bufadienolides like Bufalin, arenobufagin, cinobufagin, and resibufogenin have shown their ability to induce apoptosis in cancer cells through mechanisms involving the mitochondrial pathway, including the downregulation of anti-apoptotic proteins and activation of caspases. cenmed.com These compounds have also been reported to inhibit cancer cell proliferation and metastasis and can reverse multi-drug resistance by blocking transporters like ABCB1 and ABCC1. cenmed.com

While this compound is studied alongside these bufadienolides in compositional and pharmacokinetic analyses, detailed comparative mechanistic studies specifically elucidating the unique biological activities and precise molecular targets of this compound in direct comparison to Bufalin, Bufotalin, Cinobufagin, and Resibufogenin are less extensively documented in the provided search results. Given its structural relationship to other bufadienolides, it is plausible that this compound shares some of these mechanisms, such as Na+/K+-ATPase inhibition. However, specific research detailing differences in binding affinity, downstream signaling cascades, or unique cellular effects for this compound compared to other major bufadienolides would be necessary for a comprehensive comparative mechanistic understanding.

Investigation of Synergistic and Antagonistic Interactions with Other Bioactive Compounds in Research Models

The investigation of synergistic and antagonistic interactions between bioactive compounds is crucial for understanding the effects of complex mixtures like Cinobufacini and for developing potential combination therapies. While the search results discuss the general concepts of synergy and antagonism in the context of chemical mixtures and drug combinations, specific research on the synergistic or antagonistic interactions of this compound with other bioactive compounds, including other bufadienolides, is limited in the provided snippets.

One study mentioned that the co-treatment of Bufalin and Cinobufagin showed significant antitumor effects in a mouse model and altered endogenous metabolites, suggesting potential synergistic interactions between these two major bufadienolides. uni.lu However, this finding does not directly address the interaction profile of this compound.

Future Directions and Emerging Research Avenues for Pseudobufarenogin

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Research

The application of omics technologies offers a powerful approach to comprehensively investigate the biological effects of Pseudobufarenogin (B1662899). Omics disciplines, such as genomics, proteomics, and metabolomics, involve the high-throughput characterization and quantification of entire sets of biological molecules within a system. nih.govwikipedia.org Genomics studies the complete DNA sequence, transcriptomics examines RNA transcripts, proteomics analyzes the full complement of proteins, and metabolomics investigates the complete set of small-molecule metabolites. nih.govisaaa.org

Integrating these technologies can provide a holistic view of how this compound interacts with biological systems. For instance, proteomics can reveal changes in protein expression and function upon exposure to this compound, potentially identifying protein targets and affected pathways. nih.govuninet.edumdpi.com Metabolomics can profile alterations in cellular metabolism, offering insights into the compound's impact on biochemical processes. nih.govisaaa.orguninet.edu Combining these datasets through bioinformatics can help build complex models to understand the interrelationships between different molecular components and predict drug targets or off-target effects. nih.govuninet.edunih.gov This integrated omics approach can facilitate the development of new biomarkers for diagnosis and prognosis and aid in understanding drug response at a molecular level. uninet.edu

Exploration of Novel Biological Activities and Mechanistic Pathways

While existing research may highlight certain activities of this compound, there is significant potential for discovering novel biological effects and elucidating their underlying mechanisms. Natural products like bufadienolides are known for a range of bioactivities, including potential antiproliferative effects. researchgate.net Future studies could explore this compound's activity in different biological contexts, such as its effects on various cell types, its immunomodulatory properties, or its influence on specific signaling pathways.

Detailed mechanistic studies are crucial to understand how this compound exerts its effects at the molecular and cellular levels. This could involve investigating its binding interactions with proteins or other biomolecules, its influence on enzyme activity, or its impact on cellular processes like apoptosis, cell cycle regulation, or inflammation. Techniques such as high-resolution mass spectrometry can be used in conjunction with bioinformatic analysis to identify proteins and pathways affected by the compound. mdpi.com Exploring the structure-activity relationships of this compound and its potential metabolites could also provide valuable insights into designing analogs with enhanced or altered activities.

Advanced Preclinical Drug Delivery System Research for Enhanced Bioavailability and Target Specificity

A key aspect of translating the potential of compounds like this compound into therapeutic applications is the development of advanced drug delivery systems (DDS). researchgate.net Preclinical research into DDS for this compound could focus on improving its bioavailability, particularly if it faces challenges with solubility, stability, or absorption. pharmtech.comnih.gov Oral delivery, while preferred, can be challenging due to the harsh environment of the gastrointestinal tract. nih.gov

Nanoscale delivery systems, such as nanoparticles, liposomes, or micelles, offer promising avenues to enhance the delivery of natural products. pharmtech.comnih.govmdpi.com These systems can protect the compound from degradation, improve its solubility and absorption, and potentially enable targeted delivery to specific cells or tissues, thereby increasing efficacy and reducing potential off-target effects. researchgate.netpharmtech.commdpi.comnih.gov Research could explore different types of nanocarriers, their loading capacity for this compound, their stability in biological fluids, and their ability to release the compound in a controlled manner at the target site. pharmtech.commdpi.com

Challenges and Opportunities in this compound Research and Translational Potential

Research into natural products like this compound comes with inherent challenges and opportunities. Challenges can include obtaining sufficient quantities of the pure compound, variability in compound composition from natural sources, and the complexity of isolating and characterizing metabolites. mdpi.com Translating basic research findings into clinical applications also presents significant hurdles, including demonstrating safety and efficacy in preclinical models and navigating regulatory pathways. futurebridge.comeupati.euinca.gov.br Lack of coordination between research and clinical teams and securing adequate funding at critical stages can also impede progress. futurebridge.com